molecular formula C13H12N2O4S2 B3083981 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid CAS No. 1142207-13-3

3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid

Cat. No.: B3083981
CAS No.: 1142207-13-3
M. Wt: 324.4 g/mol
InChI Key: OWTMAMOTJRVOAD-UHFFFAOYSA-N
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Description

3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid is a complex organic compound featuring a thiazole ring, a carboxylic acid group, and an amide linkage. This compound is part of the thiazole family, which is known for its diverse biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the reaction of a suitable thioamide with chloroacetic acid in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiol group (-SH) can be oxidized to form a disulfide bond.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂).

  • Reduction: : Using reducing agents like lithium aluminium hydride (LiAlH₄).

  • Substitution: : Using nucleophiles like ammonia (NH₃) or amines.

Major Products Formed

  • Disulfides: from oxidation reactions.

  • Alcohols: from reduction reactions.

  • Amides: or amines from substitution reactions.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

This compound is similar to other thiazole derivatives, which are known for their diverse biological activities. Some similar compounds include:

  • Ritonavir: : An antiretroviral drug used to treat HIV/AIDS.

  • Meloxicam: : An anti-inflammatory drug used to treat pain and inflammation.

  • Tiazofurin: : An anticancer drug used in chemotherapy.

These compounds share the thiazole ring structure but differ in their functional groups and specific applications.

Properties

IUPAC Name

4-methyl-3-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-6-2-3-7(12(18)19)4-8(6)14-10(16)5-9-11(17)15-13(20)21-9/h2-4,9H,5H2,1H3,(H,14,16)(H,18,19)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTMAMOTJRVOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid
Reactant of Route 2
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid
Reactant of Route 3
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid
Reactant of Route 4
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid

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